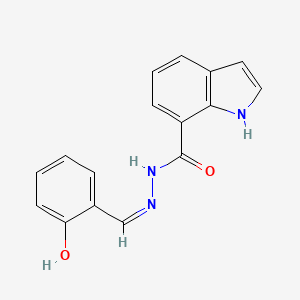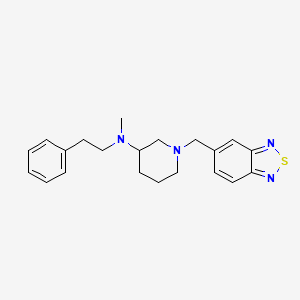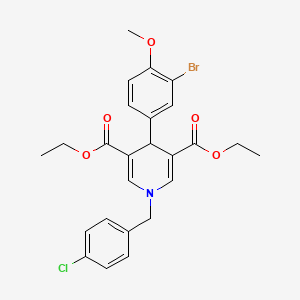
N'-(1H-pyrrol-2-ylmethylene)-2-naphthalenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1H-pyrrol-2-ylmethylene)-2-naphthalenesulfonohydrazide, commonly known as PNSH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PNSH is a hydrazide derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of PNSH as an anticancer agent is not fully understood. However, it has been suggested that PNSH induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. PNSH has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, transcription, and repair.
Biochemical and Physiological Effects
PNSH has been shown to have several biochemical and physiological effects. In vitro studies have shown that PNSH inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PNSH has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that PNSH inhibits the growth of tumors in mice without causing significant toxicity.
実験室実験の利点と制限
One of the advantages of using PNSH in lab experiments is its relatively low toxicity. PNSH has been shown to be well-tolerated in mice at doses up to 100 mg/kg. Another advantage of using PNSH is its selective activity against cancer cells. PNSH has been shown to be more potent against cancer cells than normal cells. However, one of the limitations of using PNSH is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on PNSH. One direction is to further investigate the mechanism of action of PNSH as an anticancer agent. Another direction is to explore the potential of PNSH as a fluorescent sensor for metal ions in biological and environmental samples. Additionally, further studies are needed to determine the optimal dosing and administration of PNSH in vivo. Finally, the development of novel synthetic methods for PNSH could lead to the discovery of new derivatives with improved properties.
合成法
PNSH can be synthesized by several methods, including the reaction of 2-naphthalenesulfonyl chloride with hydrazine hydrate in the presence of a base, followed by the reaction of the resulting hydrazide with 1H-pyrrole-2-carbaldehyde. Another method involves the reaction of 2-naphthalenesulfonyl hydrazine with 1H-pyrrole-2-carbaldehyde in the presence of a base. Both methods have been reported to yield PNSH in good yields.
科学的研究の応用
PNSH has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PNSH has been studied for its potential as an anticancer agent. PNSH has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In materials science, PNSH has been studied for its potential as a fluorescent sensor for metal ions. PNSH has been shown to selectively bind to various metal ions, including copper, zinc, and iron. In analytical chemistry, PNSH has been studied for its potential as a reagent for the determination of hydrazine.
特性
IUPAC Name |
N-[(Z)-1H-pyrrol-2-ylmethylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-17-11-14-6-3-9-16-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-11,16,18H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPIFKPASFRNFC-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN=CC3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N/N=C\C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6024099.png)
![ethyl 2,4-dimethyl-5-({[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]amino}carbonyl)-1H-pyrrole-3-carboxylate](/img/structure/B6024106.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6024122.png)

![3-(4-chlorophenyl)-3-[(3-fluorobenzoyl)amino]propanoic acid](/img/structure/B6024166.png)

![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![4-[(diethylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6024187.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)

![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)